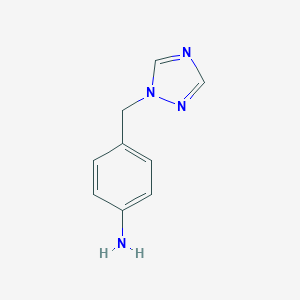

4-(1H-1,2,4-triazol-1-ylmethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,2,4-triazol-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLQVRIVLWGDNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356296 | |

| Record name | 4-(1H-1,2,4-triazol-1-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119192-10-8 | |

| Record name | 1-(4-Aminobenzyl)-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119192-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-1,2,4-triazol-1-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(1H-1,2,4-triazol-1-ylmethyl)aniline: Chemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1H-1,2,4-triazol-1-ylmethyl)aniline is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of high-profile pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its established and potential biological significance. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is a solid, crystalline powder.[1] Its core structure consists of an aniline ring substituted with a methyl group, which in turn is linked to a 1,2,4-triazole ring. This unique combination of aromatic and heterocyclic moieties underpins its utility as a versatile building block in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀N₄ | [2][3] |

| Molecular Weight | 174.21 g/mol | [2] |

| CAS Number | 119192-10-8 | |

| Appearance | Crystalline powder | [1] |

| Melting Point | 124 °C; 127-128 °C; 130-135 °C | [1][4][5] |

| Boiling Point | 402.1 ± 47.0 °C at 760 mmHg | [4] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| Solubility | Moderately soluble in methanol and dimethylformamide; limited water solubility. Soluble in water and organic solvents. | [1][3] |

Note on Physical Properties: The reported melting point varies across different sources, which may be attributed to differences in purity and analytical methods. The boiling point is a predicted value.

Spectral Data

1H NMR (Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring, the methylene bridge protons, and the protons of the triazole ring. The integration of these signals would correspond to the number of protons in each environment.

13C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule, including the aromatic carbons of the aniline ring, the methylene carbon, and the carbons of the triazole ring.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include N-H stretching of the primary amine, C-H stretching of the aromatic and methylene groups, C=C stretching of the aromatic ring, and C-N stretching vibrations.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-nitrobenzyl bromide and 1,2,4-triazole sodium salt.

Step 1: Synthesis of 1-(4-nitrobenzyl)-1H-1,2,4-triazole

-

Reaction: 4-nitrobenzyl bromide is reacted with the sodium salt of 1,2,4-triazole in a suitable solvent such as dimethylformamide (DMF).

-

Procedure: To a solution of 1,2,4-triazole sodium salt (9.1 g, 0.1 mol) in DMF (100 ml), 4-nitrobenzyl bromide (21.6 g, 0.1 mol) is added.[5] The reaction mixture is stirred until the reaction is complete (monitored by TLC).[5] The reaction mixture is then poured into ice water with stirring to precipitate the product.[5] The crude product is collected by filtration and recrystallized from ethyl acetate to yield a pale yellow solid.[5]

-

Yield: Approximately 60%.[5]

-

Characterization: Melting point: 100-101 °C; Mass spectrometry: m/z = 205 (M+H)⁺.[5]

Step 2: Reduction of the Nitro Group to Synthesize this compound

-

Reaction: The nitro group of 1-(4-nitrobenzyl)-1H-1,2,4-triazole is reduced to a primary amine.

-

Procedure: The 1-(4-nitrobenzyl)-1H-1,2,4-triazole from the previous step is dissolved in a suitable solvent (e.g., 30 ml of a solvent mixture) in a three-necked flask equipped with a stirrer, thermometer, and condenser.[5] The solution is heated to 60 °C in a water bath.[5] Iron powder (5.6 g, 0.1 mol) is added in portions with stirring.[5] The reaction is continued for 2 hours.[5] After completion, the reaction mixture is filtered through diatomaceous earth.[5] The filtrate is made alkaline with concentrated ammonia solution and extracted twice with ethyl acetate.[5] The combined organic extracts are washed with saturated saline, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product as a light yellow solid.[5]

-

Yield: Approximately 90%.[5]

-

Characterization: Melting point: 127-128 °C.[5]

Purification

Recrystallization is a common method for the purification of the final product. Ethyl acetate is a suitable solvent for this purpose.[5] The purity of the compound can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and by its melting point.

Biological Significance and Applications

The primary and most well-documented role of this compound is as a key intermediate in the synthesis of pharmaceuticals.

Intermediate in Rizatriptan Synthesis

This compound is a crucial precursor in the industrial synthesis of Rizatriptan, a selective 5-HT receptor agonist used for the treatment of migraine headaches.[5] The synthesis of Rizatriptan from this intermediate involves a diazotization reaction followed by further chemical transformations.

Potential Intrinsic Biological Activities

While the primary focus has been on its role as a synthetic intermediate, the 1,2,4-triazole moiety is a well-known pharmacophore present in a wide range of biologically active compounds, exhibiting antifungal, antimicrobial, anticancer, and anticonvulsant properties. Research into derivatives of this compound has shown promising results in areas such as cancer therapy. For instance, certain hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have demonstrated potent inhibitory activities against cancer cell lines. However, at present, there is limited publicly available data on the intrinsic biological activity and specific signaling pathway modulation of this compound itself. Further research is warranted to explore the potential pharmacological profile of this compound beyond its role as a synthetic precursor.

Safety Information

This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry due to its essential role as a building block for important drugs. This guide has provided a detailed overview of its chemical properties, a robust synthetic protocol, and a summary of its known applications. While its utility as a synthetic intermediate is well-established, the exploration of its own potential biological activities remains a promising area for future research. The data and protocols presented herein serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

An In-Depth Technical Guide to 4-(1H-1,2,4-triazol-1-ylmethyl)aniline (CAS: 119192-10-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline, a key chemical intermediate in the pharmaceutical industry. The document details its physicochemical properties, synthesis protocols, and established applications, with a primary focus on its role in the manufacturing of the anti-migraine agent Rizatriptan. While direct pharmacological and toxicological data on this compound are limited, this guide also explores the broader biological potential of the 1,2,4-triazole scaffold, suggesting avenues for future research. All quantitative data is presented in structured tables for clarity, and experimental procedures are detailed to enable replication.

Chemical and Physical Properties

This compound is a solid organic compound. Its identity and fundamental physicochemical properties are summarized in the tables below.

| Identifier | Value |

| CAS Number | 119192-10-8 |

| IUPAC Name | This compound |

| Synonyms | 1-(4-Aminobenzyl)-1,2,4-triazole, 4-(1,2,4-Triazol-1-ylmethyl)benzenamine |

| Molecular Formula | C₉H₁₀N₄ |

| Molecular Weight | 174.20 g/mol |

| Property | Value | Reference |

| Appearance | White to light tan solid | [1] |

| Melting Point | 123-127 °C | [1] |

| Boiling Point | 402 °C (literature) | [1] |

| Flash Point | 197 °C (literature) | [1] |

| Solubility | Soluble in Chloroform and Methanol | [1] |

| Purity | ≥98% | [2] |

Synthesis of this compound

The primary application of this compound is as a crucial intermediate in the synthesis of Rizatriptan, a selective 5-HT receptor agonist used for the treatment of migraines.[3][4][5] The synthesis is typically a two-step process starting from 4-nitrobenzyl bromide and 1,2,4-triazole sodium salt.

Experimental Protocol

Step 1: Synthesis of 1-(4-Nitrobenzyl)-1H-1,2,4-triazole

-

In a suitable reaction vessel, dissolve 4-nitrobenzyl bromide (21.6 g, 0.1 mol) and 1,2,4-triazole sodium salt (9.1 g, 0.1 mol) in dimethylformamide (DMF, 100 ml).

-

Allow the reaction to proceed to completion.

-

Pour the reaction mixture into ice water and stir to induce crystallization.

-

Collect the crystals by filtration.

-

Recrystallize the crude product from ethyl acetate to yield a pale yellow solid.

Step 2: Synthesis of this compound

-

In a three-necked flask equipped with a stirrer, thermometer, and condenser, add the 1-(4-nitrobenzyl)-1H-1,2,4-triazole obtained from the previous step and 30 ml of a suitable solvent.

-

Heat the mixture to 60°C using a water bath.

-

Add iron powder (5.6 g, 0.1 mol) in portions while stirring.

-

Continue the reaction for 2 hours after the addition of iron powder is complete.

-

Filter the reaction mixture through diatomaceous earth.

-

Make the filtrate alkaline by adding concentrated ammonia water.

-

Extract the product twice with ethyl acetate.

-

Combine the organic extracts, filter through diatomaceous earth, wash with saturated saline solution, and dry over anhydrous sodium sulfate.

-

Evaporate the organic solvent to obtain a light yellow solid of this compound.

References

An In-depth Technical Guide to 4-(1H-1,2,4-triazol-1-ylmethyl)aniline: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4-(1H-1,2,4-triazol-1-ylmethyl)aniline, a key intermediate in the synthesis of the anti-migraine drug Rizatriptan. This document details its molecular structure, chemical formula, and physicochemical properties. A thorough experimental protocol for its synthesis is provided, alongside a discussion of the broader biological significance of the 1,2,4-triazole moiety in drug discovery and development.

Molecular Structure and Chemical Identity

This compound is a heterocyclic compound featuring a central aniline ring substituted with a methyl group that is, in turn, linked to a 1,2,4-triazole ring.

Molecular Formula: C₉H₁₀N₄[1][2]

Canonical SMILES: C1=CC(=CC=C1CN2C=NC=N2)N[1]

InChI: 1S/C9H10N4/c10-9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5,10H2[1]

InChI Key: ZGLQVRIVLWGDNA-UHFFFAOYSA-N[1]

CAS Number: 119192-10-8[1]

Synonyms:

-

4-(1,2,4-triazol-1-ylmethyl)aniline[1]

-

1-(4-aminobenzyl)-1,2,4-triazole[1]

-

Benzenamine, 4-(1H-1,2,4-triazol-1-ylmethyl)-[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Weight | 174.20 g/mol | [1][2] |

| Physical Form | Solid | |

| Melting Point | 124 °C | [3] |

| 127-128 °C | [4] | |

| Boiling Point | 402.1 ± 47.0 °C at 760 mmHg | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Topological Polar Surface Area | 56.7 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Purity | ≥98% | [2] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a two-step process, starting from 4-nitrobenzyl bromide and 1,2,4-triazole sodium salt. This procedure is a crucial part of the overall synthesis of Rizatriptan.[4]

Step 1: Synthesis of 1-(4-nitrobenzyl)-1H-1,2,4-triazole

Materials:

-

4-nitrobenzyl bromide (21.6 g, 0.1 mol)

-

1,2,4-triazole sodium salt (9.1 g, 0.1 mol)

-

Dimethylformamide (DMF, 100 ml)

-

Ice water

-

Ethyl acetate

Procedure:

-

In a reaction vessel, dissolve 4-nitrobenzyl bromide and 1,2,4-triazole sodium salt in DMF.

-

Stir the reaction mixture until the reaction is complete (monitoring by TLC is recommended).

-

Pour the reaction mixture into ice water with stirring to precipitate the product.

-

Collect the crystals by filtration.

-

Recrystallize the crude product from ethyl acetate to yield a pale yellow solid.

Expected Yield: Approximately 12 g (60%).[4] Characterization:

Step 2: Synthesis of this compound

Materials:

-

1-(4-nitrobenzyl)-1H-1,2,4-triazole (from Step 1)

-

Iron powder (5.6 g, 0.1 mol)

-

A suitable solvent (e.g., 30 ml of a mixture of ethanol and water)

-

Thick ammonia water

-

Ethyl acetate

-

Diatomaceous earth

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked flask equipped with a stirrer, thermometer, and condenser, add the 1-(4-nitrobenzyl)-1H-1,2,4-triazole and the solvent.

-

Heat the mixture in a water bath to 60 °C.

-

Add iron powder in batches while stirring.

-

Continue the reaction for 2 hours after the addition of iron powder is complete.

-

Filter the reaction mixture through diatomaceous earth.

-

Make the filtrate alkaline by adding thick ammonia water.

-

Extract the product twice with ethyl acetate.

-

Combine the organic extracts, wash with saturated saline, and dry over anhydrous sodium sulfate.

-

Evaporate the organic solvent to obtain a light yellow solid.

Expected Yield: Approximately 7.7 g (90%).[4] Characterization:

-

Melting Point: 127-128 °C[4]

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic pathway for this compound.

Biological Context and Applications

While this compound is primarily recognized as a crucial intermediate in the pharmaceutical industry for the synthesis of Rizatriptan, the 1,2,4-triazole moiety it contains is a significant pharmacophore in its own right.[5] Triazole derivatives are known to exhibit a wide range of biological activities.

Role as a Pharmaceutical Intermediate

The principal application of this compound is in the manufacturing of Rizatriptan, a selective 5-HT1B/1D receptor agonist used for the acute treatment of migraine headaches.[4][6] The synthesis of Rizatriptan involves the conversion of the aniline group of this intermediate into a hydrazine, which is then reacted with other precursors to form the final indole structure of the drug.[6][7]

Broader Biological Significance of Triazoles

The 1,2,4-triazole ring is a common structural motif in many biologically active compounds, demonstrating a broad spectrum of pharmacological effects:

-

Anticancer Activity: Numerous 1,2,4-triazole derivatives have been investigated for their potential as anticancer agents.[8] Their mechanisms of action can include the induction of apoptosis and cell cycle arrest in cancer cells.[9]

-

Antimicrobial and Antifungal Properties: The triazole nucleus is a cornerstone of many antifungal drugs, such as fluconazole and itraconazole. These compounds function by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes.[10]

-

Anticonvulsant Activity: Certain derivatives of 1,2,4-triazole have shown promise as anticonvulsant agents.[11]

-

Other Activities: The therapeutic potential of triazoles extends to antiviral, antimalarial, and antitubercular activities.[8][9] The polar nature of the triazole ring can enhance the solubility and pharmacological profile of drug candidates.[8]

The diverse biological activities of triazole-containing compounds underscore the importance of intermediates like this compound in providing a versatile scaffold for the development of new therapeutic agents.

Conclusion

This compound is a well-characterized compound with significant industrial importance as a precursor to the anti-migraine medication Rizatriptan. Its synthesis is a robust and high-yielding process. Beyond its role as an intermediate, the embedded 1,2,4-triazole core highlights a rich area of medicinal chemistry, with numerous derivatives demonstrating potent and diverse biological activities. This technical guide serves as a valuable resource for researchers and professionals in the fields of synthetic chemistry and drug development, providing essential data and protocols for the synthesis and understanding of this important molecule.

References

- 1. 4-[1H-1,2,4-triazol-1-yl methyl]aniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | CAS#:119192-10-8 | Chemsrc [chemsrc.com]

- 4. Page loading... [wap.guidechem.com]

- 5. cphi-online.com [cphi-online.com]

- 6. nbinno.com [nbinno.com]

- 7. CA2688463A1 - Process for the preparation of rizatriptan - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 10. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline, a key intermediate in the pharmaceutical industry, notably in the synthesis of the anti-migraine agent Rizatriptan. This document outlines the available solubility information, provides a detailed experimental protocol for quantitative solubility determination, and illustrates the compound's synthesis pathway.

Solubility Profile

Qualitative assessments describe this compound as being moderately soluble in common organic solvents such as methanol and dimethylformamide (DMF), with limited solubility in water.[1] The presence of the triazole ring contributes to its polarity and potential for hydrogen bonding.[1]

Due to the limited availability of specific quantitative solubility data in public literature, a standardized experimental protocol is provided below for researchers to determine the precise solubility in methanol and DMF.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Methanol | 25 | Data to be determined | Data to be determined |

| DMF | 25 | Data to be determined | Data to be determined |

Experimental Protocols

Protocol for Determining Quantitative Solubility

The following is a standard procedure for determining the solubility of an organic compound in an organic solvent.

Objective: To quantitatively determine the solubility of this compound in methanol and DMF at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Methanol (analytical grade)

-

N,N-Dimethylformamide (DMF, analytical grade)

-

Analytical balance

-

Vials or test tubes with closures

-

Constant temperature shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the solvent (methanol or DMF).

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

-

Dilute the filtered solution with the respective solvent to a concentration suitable for the chosen analytical method.

-

-

Quantification:

-

Analyze the concentration of the diluted solutions using a calibrated HPLC or UV-Vis spectrophotometer. A pre-established calibration curve for this compound in each solvent is required.

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L). The molecular weight of this compound is approximately 174.21 g/mol .

-

Synthesis of this compound

This compound is a pivotal intermediate in the synthesis of Rizatriptan.[2] The general synthesis involves a two-step process starting from 4-nitrobenzyl bromide and 1,2,4-triazole sodium salt.[2]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

Unveiling the Structural Landscape of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline

The synthesis of this compound is typically achieved through a two-step process involving the formation of an intermediate, 1-(4-nitrobenzyl)-1H-1,2,4-triazole, followed by the reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of 1-(4-nitrobenzyl)-1H-1,2,4-triazole

A common synthetic route involves the reaction of 4-nitrobenzyl bromide with the sodium salt of 1,2,4-triazole in a suitable solvent like dimethylformamide (DMF).

-

Materials: 4-nitrobenzyl bromide, 1,2,4-triazole sodium salt, Dimethylformamide (DMF).

-

Procedure: To a solution of 1,2,4-triazole sodium salt (0.1 mol) in DMF (100 ml), 4-nitrobenzyl bromide (0.1 mol) is added. The reaction mixture is stirred at room temperature until the reaction is complete. The mixture is then poured into ice water, and the resulting precipitate is collected by filtration. The crude product is purified by recrystallization from a suitable solvent like ethyl acetate to yield pale yellow solid of 1-(4-nitrobenzyl)-1H-1,2,4-triazole.[1]

Experimental Protocol: Synthesis of this compound

The final step involves the reduction of the nitro group of the intermediate to an aniline.

-

Materials: 1-(4-nitrobenzyl)-1H-1,2,4-triazole, Iron powder, Ammonium chloride, Ethanol, Water.

-

Procedure: The intermediate, 1-(4-nitrobenzyl)-1H-1,2,4-triazole, is dissolved in a mixture of ethanol and water. Iron powder (0.1 mol) and a catalytic amount of ammonium chloride are added to the solution. The mixture is heated to 60°C and stirred for several hours.[1] After the reaction is complete, the mixture is filtered to remove the iron catalyst. The filtrate is concentrated, and the pH is adjusted with a thick ammonia solution to induce precipitation. The product, this compound, is then extracted with ethyl acetate.

Figure 1: Synthetic workflow for this compound.

Crystal Structure Analysis of a Related Compound: 4-(1,2,4-Triazol-1-yl)aniline

While crystallographic data for this compound is not available, the analysis of the closely related 4-(1,2,4-triazol-1-yl)aniline provides valuable insights into the potential solid-state conformation and intermolecular interactions. The key difference between these molecules is the absence of the methylene (-CH2-) bridge in the latter.

Experimental Protocol: X-ray Crystallography of 4-(1,2,4-Triazol-1-yl)aniline

-

Crystal Growth: Yellow block-like crystals of 4-(1,2,4-triazol-1-yl)aniline were obtained by recrystallization from ethanol.[2]

-

Data Collection: X-ray diffraction data were collected at 296 K using a suitable single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². Hydrogen atoms attached to nitrogen were located in a difference Fourier map and refined freely, while other hydrogen atoms were placed in calculated positions.[2]

Crystallographic Data Summary

The following tables summarize the key crystallographic data and selected geometric parameters for 4-(1,2,4-triazol-1-yl)aniline.

| Parameter | Value [2][3] |

| Chemical Formula | C₈H₈N₄ |

| Formula Weight | 160.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1309 (3) |

| b (Å) | 10.1384 (4) |

| c (Å) | 9.8188 (4) |

| β (°) | 108.435 (2) |

| Volume (ų) | 768.10 (5) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.385 |

| Absorption Coefficient (mm⁻¹) | 0.093 |

| F(000) | 336 |

| R-factor | 0.044 |

| wR-factor | 0.118 |

Table 1: Crystal data and structure refinement for 4-(1,2,4-triazol-1-yl)aniline.

| Bond | Length (Å) [2] | Angle | Degree (°) [2] |

| N1-C8 | 1.419 (2) | C2-N1-C8 | 126.2 (1) |

| N1-C2 | 1.334 (2) | N2-N1-C8 | 125.1 (1) |

| N2-N1 | 1.388 (2) | C7-C8-N1 | 120.4 (1) |

| N2-C1 | 1.317 (2) | C3-C8-N1 | 120.1 (1) |

| N3-C1 | 1.354 (2) | C1-N3-C2 | 103.5 (1) |

| N3-N4 | 1.378 (2) | C2-N4-N3 | 111.4 (1) |

| C2-N4 | 1.320 (2) |

Table 2: Selected bond lengths and angles for 4-(1,2,4-triazol-1-yl)aniline.

In the crystal structure of 4-(1,2,4-triazol-1-yl)aniline, the triazole and benzene rings are not coplanar, with a dihedral angle of 34.57 (7)° between them.[2][3] The molecules are linked into sheets by intermolecular N—H⋯N and C—H⋯N hydrogen bonds. Aromatic π–π stacking interactions are also observed.[2][3]

Figure 2: Intermolecular interactions in the crystal structure of 4-(1,2,4-triazol-1-yl)aniline.

Biological Significance of 1,2,4-Triazole Derivatives

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4][5] This highlights the importance of understanding the structure and synthesis of compounds like this compound.

Reported Biological Activities:

-

Antifungal: Many commercially available antifungal drugs contain a 1,2,4-triazole ring.

-

Antimicrobial: Derivatives have shown activity against various bacteria.[4]

-

Anticancer: Some 1,2,4-triazole compounds have been investigated for their potential as anticancer agents.[2]

-

Anti-inflammatory: Anti-inflammatory properties have been reported for certain derivatives.[4]

-

Antiviral: The triazole core is present in some antiviral medications.[4][5]

The diverse biological profile of 1,2,4-triazole derivatives underscores the value of synthetic intermediates like this compound in the development of new therapeutic agents. Further research into the crystal structure of this specific compound would provide deeper insights for rational drug design and the development of novel pharmaceuticals.

References

- 1. Page loading... [guidechem.com]

- 2. 4-(1,2,4-Triazol-1-yl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of the 4-(1H-1,2,4-Triazol-1-yl)aniline Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities. This technical guide delves into the burgeoning therapeutic applications of derivatives of 4-(1H-1,2,4-triazol-1-yl)aniline, a key synthetic intermediate. While the core compound itself is primarily recognized for its role in the synthesis of the anti-migraine drug Rizatriptan, its structural scaffold has proven to be a fertile ground for the development of potent anticonvulsant and anticancer agents. This document provides a comprehensive overview of the quantitative biological data, detailed experimental methodologies for key assays, and elucidation of the underlying mechanisms of action through signaling pathway diagrams for these promising derivatives.

Introduction

4-(1H-1,2,4-Triazol-1-ylmethyl)aniline serves as a pivotal building block in pharmaceutical synthesis. Its established role is as a key intermediate in the manufacturing of Rizatriptan, a selective 5-HT1B/1D receptor agonist used for the acute treatment of migraines.[1][2] Beyond this, the inherent chemical properties of the 1,2,4-triazole ring, such as its ability to participate in hydrogen bonding and its overall stability, make it a "privileged structure" in drug discovery.[1] This has spurred extensive research into the pharmacological activities of various derivatives, leading to the discovery of compounds with significant therapeutic potential, particularly in the fields of neurology and oncology.

This guide will focus on two of the most promising therapeutic avenues for derivatives of the 4-(1H-1,2,4-triazol-1-yl)aniline scaffold: anticonvulsant and anticancer activities.

Anticonvulsant Applications

A significant body of research has highlighted the potent anticonvulsant effects of N-substituted amide derivatives of 4-(1H-1,2,4-triazol-1-yl)aniline. These compounds have been systematically evaluated in preclinical models of epilepsy, demonstrating their potential to control seizures.

Quantitative Anticonvulsant Activity Data

The anticonvulsant efficacy of various derivatives has been quantified using standardized animal models, primarily the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests. The 50% effective dose (ED50), the dose required to produce a therapeutic effect in 50% of the population, is a key metric for comparison.

| Compound ID | Substitution on Amide Nitrogen | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Reference |

| 6f | 3-Fluorobenzamide | 13.1 | 19.7 | [3] |

| 6l | 4-(Trifluoromethyl)benzamide | 9.1 | 19.0 | [3] |

| 6c | 3-Chlorobenzamide | >30, <100 | >30, <100 | [3] |

| 6e | 2-Fluorobenzamide | >30, <100 | >30, <100 | [3] |

| 6g | 4-Fluorobenzamide | <30 | <30 | [3] |

| 6i | 3-(Trifluoromethyl)benzamide | <30 | <30 | [3] |

| 9b | Butyramide | <30 | <30 | [3] |

| 9c | Pentanamide | <30 | <30 | [3] |

Mechanism of Action: Modulation of GABAergic Neurotransmission

The anticonvulsant activity of these triazole derivatives is believed to be mediated, at least in part, through the enhancement of GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its binding to the GABAA receptor, a ligand-gated ion channel, leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. Several studies suggest that triazole-containing compounds can act as positive allosteric modulators of the GABAA receptor, potentiating the effect of GABA.[3][4] This leads to a greater inhibitory tone in the brain, which can suppress the abnormal neuronal firing characteristic of seizures.

Caption: GABAergic signaling pathway and the proposed mechanism of action for anticonvulsant 4-(1H-1,2,4-triazol-1-yl)aniline derivatives.

Anticancer Applications

Derivatives of the 4-(1H-1,2,4-triazol-1-yl)aniline scaffold have also demonstrated significant potential as anticancer agents. Various modifications to the core structure have yielded compounds with potent cytotoxic activity against a range of human cancer cell lines.

Quantitative Anticancer Activity Data

The in vitro anticancer activity of these compounds is typically assessed using cell viability assays, such as the MTT assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard measure of potency.

| Compound ID | Key Structural Feature | Cancer Cell Line | IC50 (µM) | Reference |

| 2 | 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid | MCF-7 (Breast) | 18.7 | [5] |

| 2 | 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid | HCT-116 (Colon) | 25.7 | [5] |

| 5 | 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid | MCF-7 (Breast) | 19.2 | [5] |

| 5 | 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid | HCT-116 (Colon) | 26.3 | [5] |

| 14 | 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid | MCF-7 (Breast) | 15.6 | [5] |

| 14 | 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid | HCT-116 (Colon) | 23.9 | [5] |

| 15 | 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid | MCF-7 (Breast) | 17.9 | [5] |

| 15 | 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid | HCT-116 (Colon) | 24.5 | [5] |

| Doxorubicin | (Reference Drug) | MCF-7 (Breast) | 19.7 | [5] |

| Doxorubicin | (Reference Drug) | HCT-116 (Colon) | 22.6 | [5] |

Mechanism of Action: Induction of Apoptosis

One of the key mechanisms through which these triazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[5] Apoptosis is a tightly regulated process that is essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. The ability of these compounds to trigger apoptosis in cancer cells makes them promising candidates for cancer therapy. The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspase enzymes, the executioners of apoptosis.

Caption: Generalized apoptotic signaling pathways potentially activated by anticancer 4-(1H-1,2,4-triazol-1-yl)aniline derivatives.

Experimental Protocols

The following are detailed methodologies for the key in vivo and in vitro assays cited in the evaluation of 4-(1H-1,2,4-triazol-1-yl)aniline derivatives.

Anticonvulsant Activity Assays

This model is used to identify compounds effective against generalized tonic-clonic seizures.

-

Animal Model: Male ICR mice (20-25 g) are typically used.

-

Drug Administration: The test compounds are suspended in a suitable vehicle (e.g., 0.5% sodium carboxymethylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Procedure:

-

At a predetermined time after drug administration (e.g., 30 minutes for i.p.), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

Prior to electrode placement, a drop of local anesthetic (e.g., 0.5% tetracaine) is applied to the corneas to minimize pain.

-

The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

-

Endpoint: Abolition of the tonic hindlimb extension is considered protection. The ED50 is calculated from the dose-response data.[3][6]

This model is used to identify compounds effective against myoclonic and absence seizures.

-

Animal Model: Male ICR mice (20-25 g) are commonly used.

-

Drug Administration: Test compounds are administered as described for the MES test.

-

Procedure:

-

At a specific time following drug administration, a convulsant dose of pentylenetetrazole (PTZ), typically around 85 mg/kg, is injected subcutaneously in the scruff of the neck.

-

The animals are then observed for a period of 30 minutes.

-

-

Endpoint: The absence of clonic seizures lasting for at least 5 seconds is defined as protection. The ED50 is determined from the dose-response relationship.[3][7]

Caption: Experimental workflow for the evaluation of anticonvulsant activity.

Anticancer Activity Assay

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

-

Cell Lines: Human cancer cell lines such as MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma) are commonly used.

-

Procedure:

-

Cells are seeded in 96-well plates at an appropriate density (e.g., 5 x 103 cells/well) and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

Following incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

-

The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

-

-

Endpoint: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[5][8]

Conclusion and Future Directions

The 4-(1H-1,2,4-triazol-1-yl)aniline scaffold has emerged as a highly valuable platform for the development of novel therapeutic agents. While the parent compound is a key intermediate in the synthesis of Rizatriptan, its derivatives have demonstrated significant potential as both anticonvulsant and anticancer agents. The data presented in this guide underscore the promising activity of these compounds in preclinical models.

Future research in this area should focus on several key aspects:

-

Lead Optimization: Further structural modifications of the most potent compounds identified to date could lead to improved efficacy, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: While initial insights into the mechanisms of action have been gained, more detailed studies are needed to fully elucidate the molecular targets and signaling pathways involved.

-

In Vivo Efficacy and Safety: Promising candidates should be advanced to more comprehensive in vivo studies to evaluate their efficacy in animal models of disease and to assess their safety profiles.

The versatility of the 1,2,4-triazole nucleus, combined with the synthetic accessibility of 4-(1H-1,2,4-triazol-1-yl)aniline derivatives, ensures that this class of compounds will remain an active and fruitful area of research in the quest for new and improved medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(1H-1,2,4-triazol-1-ylmethyl)aniline is a chemical compound that serves as a crucial intermediate in the synthesis of various biologically active molecules.[1][2] While the compound itself is primarily a building block, its core structure, featuring a 1,2,4-triazole ring system, is a well-established pharmacophore responsible for a wide array of pharmacological activities. This technical guide will delve into the primary mechanism of action associated with derivatives of this scaffold, focusing on its role in enzyme inhibition, particularly aromatase inhibition, which is a cornerstone of therapy for hormone-dependent breast cancer. We will also explore other documented mechanisms, including general cytotoxicity and inhibition of other key enzymes.

Core Mechanism of Action: Aromatase Inhibition

The most prominent and clinically relevant mechanism of action for compounds bearing the 1,2,4-triazole moiety is the inhibition of the enzyme aromatase (cytochrome P450 19A1). Aromatase is a critical enzyme in the biosynthesis of estrogens, catalyzing the conversion of androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone).[3] In estrogen-receptor-positive breast cancers, the growth of tumor cells is driven by estrogen. By inhibiting aromatase, these compounds effectively block estrogen production, thereby depriving the cancer cells of their growth stimulus.[3]

The 1,2,4-triazole ring is a key structural feature that enables these compounds to act as potent and selective nonsteroidal aromatase inhibitors. The nitrogen atom at the 4-position of the triazole ring coordinates with the heme iron atom within the active site of the cytochrome P450 enzyme, effectively blocking its catalytic activity. This interaction is reversible for nonsteroidal inhibitors.[4]

Signaling Pathway: Aromatase Inhibition and Estrogen Biosynthesis

The following diagram illustrates the final steps of estrogen biosynthesis and the point of intervention for 1,2,4-triazole-based aromatase inhibitors.

References

Spectroscopic and Analytical Profile of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the compound 4-(1H-1,2,4-triazol-1-ylmethyl)aniline, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of a complete, published dataset for this specific molecule, this document presents expected spectroscopic values based on data from closely related analogs and established principles of spectroscopic interpretation. Detailed experimental protocols for obtaining such data are also provided.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound based on the analysis of structurally similar compounds. These values should be considered as a reference guide for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1 - 7.9 | s | 2H | Triazole-H |

| ~7.1 - 6.9 | d | 2H | Ar-H (ortho to CH₂) |

| ~6.7 - 6.5 | d | 2H | Ar-H (ortho to NH₂) |

| ~5.3 | s | 2H | CH₂ |

| ~3.7 | br s | 2H | NH₂ |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~152 | Triazole-C |

| ~148 | Ar-C (C-NH₂) |

| ~144 | Triazole-C |

| ~129 | Ar-CH (ortho to CH₂) |

| ~126 | Ar-C (C-CH₂) |

| ~115 | Ar-CH (ortho to NH₂) |

| ~53 | CH₂ |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | C-H stretch (aromatic and triazole) |

| ~2950 | Weak | C-H stretch (aliphatic CH₂) |

| 1630 - 1600 | Strong | N-H bend (scissoring) |

| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic ring) |

| ~1510 | Strong | N-H bend |

| ~1250 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 175.09 | [M+H]⁺ |

| 174.08 | [M]⁺ |

Ionization Mode: Electrospray Ionization (ESI)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments of the molecule.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube and carefully wipe the outside to remove any contaminants.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (1-2 mg) of this compound in a volatile solvent (e.g., dichloromethane or methanol).

-

Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty salt plate.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition:

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, and drying gas temperature) for the analyte.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The mass spectrum will show the mass-to-charge ratio (m/z) of the parent ion and any fragment ions.

-

The high-resolution mass spectrum can be used to determine the exact mass and elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

known derivatives and analogues of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline

An in-depth technical guide for researchers, scientists, and drug development professionals exploring the synthesis, analogues, and therapeutic potential of the 4-(1H-1,2,4-triazol-1-ylmethyl)aniline scaffold.

Introduction: The Prominence of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocyclic structure containing three nitrogen atoms, a motif that has garnered significant attention in medicinal chemistry.[1][2] Its unique physicochemical properties, including its dipole character, hydrogen bonding capacity, and structural rigidity, allow it to act as a versatile pharmacophore, binding to various biological receptors with high affinity.[1] This has led to the development of numerous drugs with a wide range of therapeutic applications, including antifungal (Fluconazole), antiviral (Ribavirin), and anticancer (Letrozole) agents.[3] The stability of the triazole ring and its ability to form strong interactions with biological targets make it a "privileged scaffold" in drug discovery.[1][4]

The compound this compound is a key synthetic intermediate, notably used in the production of Rizatriptan, an anti-migraine medication.[5][6] While extensive literature on the derivatization of this specific molecule is limited, the closely related analogue, 4-(1H-1,2,4-triazol-1-yl)aniline (lacking the methylene bridge), has been extensively studied, providing a valuable blueprint for understanding the structure-activity relationships (SAR) and therapeutic potential of this chemical class. This guide will detail the synthesis of the core compound and explore the derivatives of its close analogue as a case study in developing potent bioactive agents.

Synthesis of the Core Intermediate: this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-nitrobenzyl bromide.[6] The first step involves the alkylation of 1,2,4-triazole with 4-nitrobenzyl bromide to form the nitro-intermediate, followed by a reduction of the nitro group to yield the final aniline product.

Experimental Protocol

Step 1: Synthesis of 1-((4-nitrophenyl)methyl)-1H-1,2,4-triazole [6]

-

To a suitable reaction vessel, add 4-nitrobenzyl bromide (21.6 g, 0.1 mol), sodium 1,2,4-triazolide (9.1 g, 0.1 mol), and dimethylformamide (DMF, 100 mL).

-

Stir the reaction mixture until the reaction is complete (monitored by TLC).

-

Pour the reaction solution into ice water and stir to induce crystallization.

-

Collect the crystals by filtration.

-

Recrystallize the crude product from ethyl acetate to yield the pure 1-((4-nitrophenyl)methyl)-1H-1,2,4-triazole as a pale yellow solid.

Step 2: Synthesis of this compound [6]

-

In a three-necked flask equipped with a stirrer, thermometer, and condenser, add the 1-((4-nitrophenyl)methyl)-1H-1,2,4-triazole (20.4 g, 0.1 mol) from the previous step and 30 mL of water.

-

Heat the mixture to 60°C using a water bath.

-

Add iron powder (5.6 g, 0.1 mol) in batches while stirring.

-

Continue the reaction for 2 hours after the addition is complete.

-

Filter the hot reaction solution through diatomaceous earth.

-

Make the filtrate alkaline by adding concentrated ammonia water.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic extracts, filter through diatomaceous earth, wash with saturated saline, and dry over anhydrous sodium sulfate.

-

Evaporate the organic solvent under reduced pressure to obtain this compound as a light yellow solid.

Case Study: Derivatives of 4-(1H-1,2,4-triazol-1-yl)aniline as Anticonvulsants

While derivatives of the title compound are not widely reported, extensive research on the analogue 4-(1H-1,2,4-triazol-1-yl)aniline has yielded potent anticonvulsant agents.[3][7] A series of N-substituted amide derivatives were synthesized and evaluated for their activity in rodent models of epilepsy, demonstrating the therapeutic potential of this scaffold.[7]

Data Presentation: Anticonvulsant Activity

The anticonvulsant activity of the synthesized compounds was evaluated in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[7] The 50% effective dose (ED₅₀) was determined for the most promising compounds.

| Compound ID | R-Group (Substitution on Benzamide) | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |

| 6f | 4-Fluorobenzamide | 13.1 | 19.7 |

| 6l | 2-Chlorobenzamide | 9.1 | 19.0 |

| 6h | 2-(Trifluoromethyl)benzamide | >100 | >100 |

| 6k | 2-Methylbenzamide | 28.5 | 30.1 |

| 6d | 4-Chlorobenzamide | 25.4 | 31.6 |

| Data sourced from a study on N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives.[7] |

Compounds 6f and 6l emerged as the most potent candidates, with ED₅₀ values indicating significant anticonvulsant effects in both preclinical models.[3][7]

Experimental Protocols (Analogue Derivatives)

General Synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide Derivatives (6a-m) [7]

-

Intermediate Synthesis: 4-(1H-1,2,4-triazol-1-yl)aniline (compound 3) is synthesized by reacting 4-bromoaniline with 1,2,4-triazole in the presence of CuI and Cs₂CO₃ in DMF at 120°C for 40 hours.

-

Acylation: Substituted benzoyl chlorides are prepared by reacting the corresponding benzoic acids with thionyl chloride (SOCl₂) in dichloromethane (CH₂Cl₂).

-

Final Coupling: The intermediate 4-(1H-1,2,4-triazol-1-yl)aniline is dissolved in CH₂Cl₂ with triethylamine (Et₃N). The appropriate substituted benzoyl chloride solution is added dropwise, and the reaction is stirred at room temperature for 2 hours.

-

Purification: The resulting solid is filtered, washed, and purified to yield the final amide products.

Anticonvulsant Screening Protocol (MES and scPTZ) [7]

-

Animals: Male Kunming mice (18-22 g) are used. Compounds are suspended in 0.5% carboxymethylcellulose sodium (CMC-Na) for intraperitoneal (i.p.) administration.

-

MES Test: A 50 mA electrical stimulus is delivered for 0.2 seconds via corneal electrodes, 30 minutes after compound administration. Protection is defined as the absence of the tonic hind limb extension phase of the seizure.

-

scPTZ Test: Pentylenetetrazole (85 mg/kg) is injected subcutaneously, 30 minutes after compound administration. The absence of clonic seizures lasting for at least 5 seconds within a 30-minute observation period is considered protection.

-

ED₅₀ Determination: The dose required to protect 50% of the animals is calculated from the results at various doses using probit analysis.

Proposed Mechanism of Action

The anticonvulsant activity of these triazole derivatives is believed to be associated with the potentiation of GABAergic neurotransmission.[7] Further studies indicated that the most active compounds, 6f and 6l , increased the content of the inhibitory neurotransmitter GABA in the rat brain.[3][7] Molecular docking simulations suggest these compounds bind to the benzodiazepine (BZD) site on the GABA-A receptor, acting as positive allosteric modulators.[7]

Conclusion

This compound is an important building block in pharmaceutical synthesis. While direct derivatization of this molecule is not extensively documented in public literature, the comprehensive investigation of its close analogue, 4-(1H-1,2,4-triazol-1-yl)aniline, highlights the immense potential of the triazolyl-aniline scaffold. The successful development of potent anticonvulsant candidates from this related series, acting through modulation of the GABA-A receptor, provides a strong rationale and a strategic framework for future drug discovery efforts. Further exploration and modification of the this compound core, leveraging the insights gained from its analogues, could lead to the discovery of novel therapeutics for neurological disorders and other diseases.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 3. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Editorial: Pharmaceutical insights into the triazoles: Recent advances [frontiersin.org]

- 5. cphi-online.com [cphi-online.com]

- 6. Page loading... [guidechem.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-(1H-1,2,4-triazol-1-ylmethyl)aniline and its Derivatives

This technical guide provides a comprehensive overview of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline, a key chemical intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synonyms, chemical properties, synthesis, and the biological activities of its derivatives.

Chemical Identity and Synonyms

This compound is a versatile building block in organic synthesis. It is known by several synonyms, which are listed below.

| Synonym |

| 4-(1H-1,2,4-triazol-1-ylmethyl)phenylamine |

| 4-(1,2,4-Triazol-1-ylmethyl)aniline |

| Benzenamine, 4-(1H-1,2,4-triazol-1-ylmethyl)-[1] |

| 4-(1H-1,2,4-triazol-1-yl-methyl) benzeneamine[1] |

| 4-[(1H-1,2,4-triazol-1-yl)methyl]aniline[1] |

| 1-(4-aminobenzyl)-1H-1,2,4-triazole[1] |

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the following table. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 119192-10-8 |

| Molecular Formula | C₉H₁₀N₄[2] |

| Molecular Weight | 174.20 g/mol [2] |

| Appearance | Crystalline powder |

| Melting Point | 122-135 °C (range observed from various sources)[3][4] |

| Solubility | Moderately soluble in methanol and dimethylformamide; limited solubility in water.[4] |

| InChI Key | ZGLQVRIVLWGDNA-UHFFFAOYSA-N[2] |

Synthesis Protocol

This compound is primarily synthesized in a two-step process. The first step involves the N-alkylation of 1,2,4-triazole with a substituted benzyl halide, followed by the reduction of a nitro group to an amine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(4-Nitrobenzyl)-1H-1,2,4-triazole

-

In a round-bottom flask, dissolve 1,2,4-triazole sodium salt (1 equivalent) in dimethylformamide (DMF).

-

To this solution, add 4-nitrobenzyl bromide (1 equivalent).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield 1-(4-nitrobenzyl)-1H-1,2,4-triazole.

Step 2: Synthesis of this compound

-

Suspend the 1-(4-nitrobenzyl)-1H-1,2,4-triazole (1 equivalent) from Step 1 in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, such as iron powder (excess) or through catalytic hydrogenation (e.g., H₂/Pd-C).

-

If using iron powder, heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, filter the hot reaction mixture to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain this compound.

Synthesis workflow for this compound.

Role as a Pharmaceutical Intermediate

The primary significance of this compound lies in its role as a key intermediate in the synthesis of the anti-migraine drug, Rizatriptan.[5] The aniline group of this intermediate undergoes further chemical transformations to construct the indole scaffold of Rizatriptan.

References

- 1. 4-[1H-1,2,4-triazol-1-yl methyl]aniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. ias.ac.in [ias.ac.in]

- 4. 4-((1H-1,2,4-triazol-1-yl)methyl)aniline; CAS No.: 119192-10-8 [chemshuttle.com]

- 5. Page loading... [guidechem.com]

Methodological & Application

Synthesis Protocol for 4-(1H-1,2,4-triazol-1-ylmethyl)aniline: An Essential Intermediate for Rizatriptan

Abstract

This application note provides a detailed, two-step experimental protocol for the synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline, a key intermediate in the manufacturing of the anti-migraine agent Rizatriptan.[1][2] The protocol outlines the synthesis of the intermediate 1-(1H-1,2,4-triazol-1-ylmethyl)-4-nitrobenzene, followed by its reduction to the final product. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the synthesis, including reagent quantities, reaction conditions, and purification methods. All quantitative data is summarized for clarity, and a visual workflow is provided.

Introduction

This compound is a critical building block in the synthesis of Rizatriptan, a selective 5-HT receptor agonist used for the acute treatment of migraine headaches.[1] The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The following protocol details a reliable method for the preparation of this compound, starting from readily available commercial reagents.

Experimental Protocols

This synthesis is performed in two main steps:

-

Step 1: Synthesis of 1-(1H-1,2,4-triazol-1-ylmethyl)-4-nitrobenzene (Intermediate)

-

Step 2: Synthesis of this compound (Final Product)

Step 1: Synthesis of 1-(1H-1,2,4-triazol-1-ylmethyl)-4-nitrobenzene

Materials:

-

4-Nitrobenzyl bromide

-

1,2,4-Triazole sodium salt

-

Dimethylformamide (DMF)

-

Ice water

-

Ethyl acetate

Procedure:

-

In a reaction vessel, combine 4-nitrobenzyl bromide (21.6 g, 0.1 mol), 1,2,4-triazole sodium salt (9.1 g, 0.1 mol), and DMF (100 ml).[1]

-

Stir the reaction mixture until the reaction is complete (monitoring by TLC is recommended).

-

Pour the reaction solution into ice water with stirring to induce crystallization.[1]

-

Collect the resulting crystals by filtration.

-

Recrystallize the crude product from ethyl acetate to obtain a pale yellow solid.[1]

-

Dry the purified product under vacuum.

Step 2: Synthesis of this compound

Materials:

-

1-(1H-1,2,4-triazol-1-ylmethyl)-4-nitrobenzene (from Step 1)

-

Iron powder

-

Diatomaceous earth

-

Concentrated ammonia water

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked flask equipped with a stirrer, thermometer, and condenser, add the 1-(1H-1,2,4-triazol-1-ylmethyl)-4-nitrobenzene from the previous step.[1]

-

Add 30 ml of a suitable solvent and heat the mixture to 60°C using a water bath.[1]

-

Add iron powder (5.6 g, 0.1 mol) in batches while stirring.[1]

-

Continue to stir the reaction mixture for 2 hours after the addition of the iron powder is complete.[1]

-

Filter the reaction solution through diatomaceous earth.

-

Make the filtrate alkaline by adding concentrated ammonia water.

-

Extract the aqueous layer twice with ethyl acetate.[1]

-

Combine the organic extracts and filter through diatomaceous earth.

-

Wash the organic layer with a saturated saline solution.

-

Dry the organic layer over anhydrous sodium sulfate.[1]

-

Remove the organic solvent by evaporation to yield a light yellow solid, which is the final product, this compound.[1]

Data Presentation

The following table summarizes the quantitative data obtained from the synthesis protocol.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Starting Material (g) | Moles (mol) | Product Weight (g) | Yield (%) | Melting Point (°C) | Analytical Data |

| 1-(1H-1,2,4-triazol-1-ylmethyl)-4-nitrobenzene | C9H8N4O2 | 204.18 | 21.6 (4-nitrobenzyl bromide) | 0.1 | 12 | 60 | 100-101 | m/z = 205 (M+H)+ |

| This compound | C9H10N4 | 174.20 | 12 (nitro intermediate) | ~0.059 | 7.7 | 90 | 127-128 | - |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Safety Precautions

-

It is recommended to handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]

-

The reactions should be carried out in a well-ventilated fume hood.

-

Refer to the Material Safety Data Sheets (MSDS) for each reagent before use. This compound is irritating to the eyes, respiratory system, and skin.[3]

References

Synthesis of 1-((4-Nitrophenyl)methyl)-1H-1,2,4-triazole: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 1-((4-nitrophenyl)methyl)-1H-1,2,4-triazole, a key intermediate in the development of various therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

1,2,4-triazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The specific target of this protocol, 1-((4-nitrophenyl)methyl)-1H-1,2,4-triazole, serves as a crucial building block in the synthesis of more complex molecules, notably as an intermediate in the production of Letrozole, a non-steroidal aromatase inhibitor used in the treatment of hormone-dependent breast cancer. The synthesis involves a nucleophilic substitution reaction between 4-nitrobenzyl bromide and the sodium salt of 1,2,4-triazole.

Application Notes

The synthesized compound, 1-((4-nitrophenyl)methyl)-1H-1,2,4-triazole, is of significant interest to researchers in medicinal chemistry and drug discovery. Its primary application lies in its role as a precursor to potent enzyme inhibitors. The 4-nitrobenzyl moiety can be further functionalized or reduced to an amino group, opening avenues for the creation of a diverse library of compounds for high-throughput screening.

The presence of the 1,2,4-triazole ring is critical for the biological activity of many pharmaceuticals. This heterocycle can coordinate with metal ions in enzyme active sites and participate in hydrogen bonding interactions, which is a key mechanism for aromatase inhibitors. Researchers can utilize this synthetic protocol to produce the intermediate required for the development of novel anticancer agents that target estrogen biosynthesis. The inhibition of aromatase leads to a decrease in estrogen levels, which in turn slows the growth of hormone-receptor-positive breast cancer cells.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 1-((4-nitrophenyl)methyl)-1H-1,2,4-triazole.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Nitrobenzyl bromide | 1.0 eq | - |

| 1,2,4-Triazole sodium salt | 1.1 eq | - |

| Reaction Conditions | ||

| Solvent | Dimethylformamide (DMF) | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | 2-4 hours | [1] |

| Product Characterization | ||

| Product Name | 1-((4-Nitrophenyl)methyl)-1H-1,2,4-triazole | - |

| Molecular Formula | C₉H₈N₄O₂ | [2] |

| Molecular Weight | 204.19 g/mol | [2] |

| Melting Point | 100.0 - 104.0 °C | [2] |

| Yield | >80% (typical) | [1] |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.20 (d, 2H), 8.05 (s, 1H), 7.95 (s, 1H), 7.40 (d, 2H), 5.50 (s, 2H) | Predicted based on similar structures |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 1-((4-nitrophenyl)methyl)-1H-1,2,4-triazole.

Materials:

-

4-Nitrobenzyl bromide (Reagent grade, ≥98%)

-

1,2,4-Triazole sodium salt (Reagent grade, ≥98%)

-

Dimethylformamide (DMF, Anhydrous, ≥99.8%)

-

Ethyl acetate (EtOAc, ACS grade)

-

Hexane (ACS grade)

-

Deionized water

-

Magnesium sulfate (Anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (Silica gel 60 F₂₅₄)

-

UV lamp

Procedure:

-

Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.1 equivalents of 1,2,4-triazole sodium salt in 30 mL of anhydrous dimethylformamide (DMF). Stir the mixture at room temperature until the salt is completely dissolved.

-

Addition of Alkylating Agent: To the stirred solution, add 1.0 equivalent of 4-nitrobenzyl bromide portion-wise over 5 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, pour the reaction mixture into 100 mL of deionized water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexane, to yield the pure 1-((4-nitrophenyl)methyl)-1H-1,2,4-triazole as a solid.

Visualizations

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of 1-((4-nitrophenyl)methyl)-1H-1,2,4-triazole.

Aromatase Inhibition Signaling Pathway

Caption: Simplified signaling pathway of aromatase inhibition by 1,2,4-triazole derivatives.

References

Application Notes and Protocols: 4-(1H-1,2,4-triazol-1-ylmethyl)aniline as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-1,2,4-triazol-1-ylmethyl)aniline is a versatile primary amine and a key building block in the synthesis of various pharmaceutically active compounds. Its structure, featuring a reactive aniline moiety and a triazole ring, makes it a valuable intermediate in drug discovery and development. This document provides detailed application notes and experimental protocols for its use, primarily focusing on its role in the synthesis of the anti-migraine drug Rizatriptan and as a scaffold for novel anticonvulsant and anxiolytic agents.

Key Applications

-

Anti-Migraine Therapy: The most prominent application of this compound is as a crucial intermediate in the industrial synthesis of Rizatriptan, a selective 5-HT1B/1D receptor agonist used for the acute treatment of migraine headaches.[1][2]

-